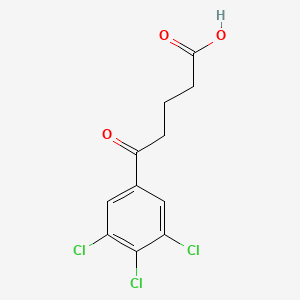
2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Molecular Recognition and Intermolecular Bonding
2,2-Dimethylbutynoic acid with a pyridone terminus has been studied for its ability to form hydrogen-bonded dimers, demonstrating its potential in molecular recognition and intermolecular hydrogen bonding. This compound, closely related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, shows significant interactions in different environments such as in crystals, chloroform solution, and the gas phase (Wash et al., 1997).
Fluorine-18 Labeling for PET Imaging
A fluorine-18 labeled analogue of bexarotene, a compound structurally similar to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, has been synthesized for PET imaging of retinoid X receptors. This highlights the potential of fluorine-18 labeling in enhancing the imaging capabilities of related compounds (Wang et al., 2014).
Kinetic Resolution and Enantioselectivity
Studies on derivatives of 2,2-dimethyl-4-aryl-1,4-dihydropyridine, a compound related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, have revealed insights into the enantioselective reactions and kinetic resolution. This research can inform the development of more effective synthetic strategies for similar compounds (Sobolev et al., 2002).
Chiral SFC Separations
The resolution of racemic acids, including those structurally similar to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid, by chiral supercritical fluid chromatography (SFC) has been studied. This method provides insights into the separation of enantiomers without the use of additives, which can be crucial in the purification and analysis of such compounds (Wu et al., 2016).
Fluorescent Chemo-Sensing
Compounds structurally related to 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid have been utilized in the development of fluorescent chemo-sensors. These sensors show promising applications in the detection of metal ions and could potentially be adapted for similar compounds (Rahman et al., 2017).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubMed, SciFinder, and Reaxys can also be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propiedades
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-8-4-5-9(14)6-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVKMHBZHYKNFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227954 |
Source


|
| Record name | 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid | |
CAS RN |
951885-04-4 |
Source


|
| Record name | 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

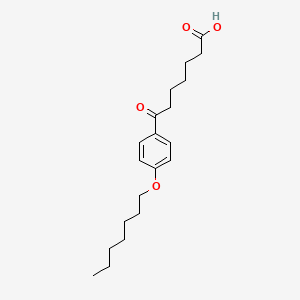
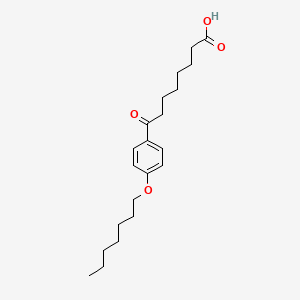
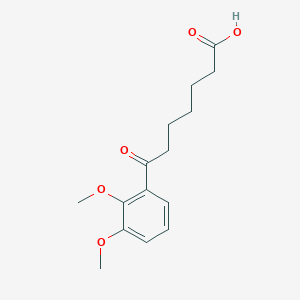
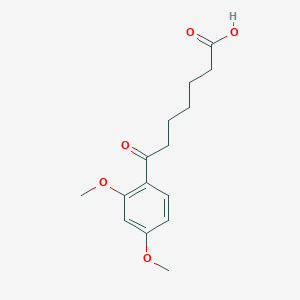
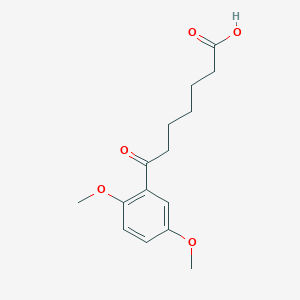
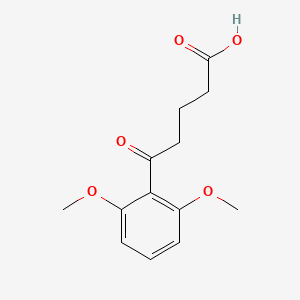
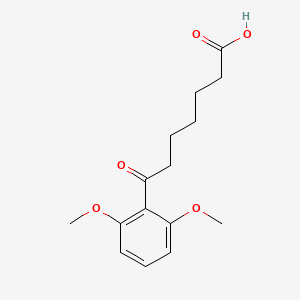
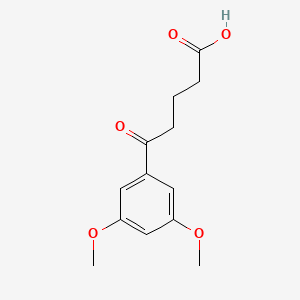


![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)
